molecular formula C11H20N2O2 B1478887 3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one CAS No. 2097956-34-6

3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one

Cat. No.: B1478887
CAS No.: 2097956-34-6
M. Wt: 212.29 g/mol
InChI Key: KDACBFGUYGVWMX-UHFFFAOYSA-N
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Description

3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
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Biological Activity

3-Amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C10H19N3O2
  • Molecular Weight : 213.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. These interactions may include:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways or disease processes, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar scaffolds have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-7 (breast cancer)5.0
Compound BHeLa (cervical cancer)10.0
3-Amino CompoundMCF-7 (breast cancer)TBDCurrent Study

These findings suggest that the structural characteristics of the compound may contribute to its effectiveness against cancer cells.

Antimicrobial Activity

Research indicates that derivatives of cyclopentane-based compounds exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Although specific data on the antimicrobial activity of this compound is limited, related compounds have demonstrated significant efficacy against various pathogens.

Case Studies

Several studies highlight the biological evaluation of compounds similar to this compound:

Study 1: Anticancer Evaluation

In a study evaluating a series of oxazepine derivatives, researchers found that certain modifications led to enhanced cytotoxicity against MCF-7 cells compared to standard treatments like Tamoxifen. The presence of an amino group was crucial for increasing the binding affinity to estrogen receptors .

Study 2: Antimicrobial Screening

A screening assay conducted on cyclopentane derivatives revealed that some compounds exhibited a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of cell wall synthesis and disruption of membrane integrity .

Properties

IUPAC Name

1-(2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepin-1-yl)-3-aminopropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-5-4-11(14)13-6-7-15-8-9-2-1-3-10(9)13/h9-10H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDACBFGUYGVWMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCN(C2C1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one
Reactant of Route 2
3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one
Reactant of Route 3
3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one
Reactant of Route 4
3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one
Reactant of Route 5
3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one
Reactant of Route 6
3-amino-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.